1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a methoxyphenyl group and a tetramethylpiperidinyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 3-methoxyaniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea would depend on its specific interactions with molecular targets. The thiourea moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and tetramethylpiperidinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 1-(3-Methoxyphenyl)-3-(4-methylpiperidin-4-yl)thiourea
Uniqueness
1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both a methoxyphenyl group and a tetramethylpiperidinyl group, which may confer distinct chemical and biological properties compared to other thioureas. These structural features can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)18-12-7-6-8-14(9-12)21-5/h6-9,13,20H,10-11H2,1-5H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGHHVCVOCURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.